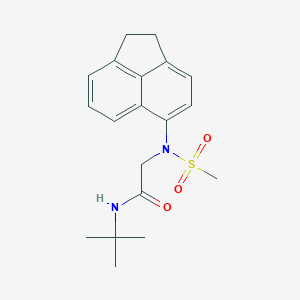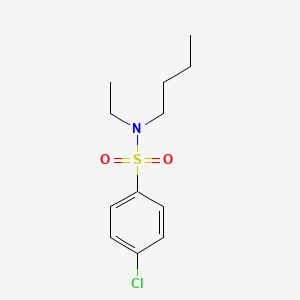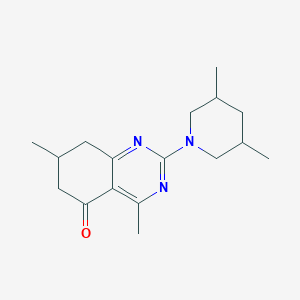
N~1~-(tert-butyl)-N~2~-(1,2-dihydro-5-acenaphthylenyl)-N~2~-(methylsulfonyl)glycinamide
Overview
Description
This compound is part of a broader class of chemicals involving sulfonylamides and glycinamides, known for their diverse chemical reactions and potential in synthesis. The tert-butyl and methylsulfonyl groups add complexity to the molecule, influencing its reactivity and physical properties.
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions, where sulfonylimidates, silyl glyoxylates, and N-tert-butanesulfinyl aldimines come together in a one-pot cascade transformation. This process is noted for its excellent chemoselectivity, diastereoselectivity, and enantioselectivity, producing cyclic N-sulfonylamidines with high efficiency (Yao & Lu, 2011).
Molecular Structure Analysis
The molecular structure of compounds in this category often features complex arrangements due to the presence of multiple functional groups. For example, tert-butoxycarbonyl groups can significantly influence the overall conformation and reactivity of molecules, impacting their physical and chemical properties in the crystalline state and gas phase (Ejsmont, Gajda, & Makowski, 2007).
Chemical Reactions and Properties
The tert-butyl and methylsulfonyl groups are pivotal in facilitating various chemical reactions. For instance, tert-butylsulfonamide serves as an efficient nitrogen source in catalytic aminohydroxylation and aziridination of olefins, showcasing the reactivity of sulfonyl-nitrogen bonds (Gontcharov, Liu, & Sharpless, 1999).
Physical Properties Analysis
The presence of tert-butyl and methylsulfonyl groups affects the physical properties of these compounds, including their solubility, stability, and boiling points. The synthesis and characterization of similar molecules have shown significant improvements in thermal stability and ionic conductivity, highlighting the impact of these groups on physical properties (Shin & Cairns, 2008).
Chemical Properties Analysis
Compounds with tert-butyl and methylsulfonyl groups exhibit a wide range of chemical properties, including reactivity towards nucleophiles and electrophiles, stability under various conditions, and the ability to undergo specific transformations. These properties are crucial for their applications in organic synthesis and chemical reactions (Ellman, Owens, & Tang, 2002).
Scientific Research Applications
Catalytic Applications
Tert-butylsulfonamide derivatives are efficient nitrogen sources in catalytic reactions, such as aminohydroxylation and aziridination of olefins. These reactions are crucial for constructing nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals. The sulfonyl-nitrogen bond in the product or its derivatives can be cleaved under mild acidic conditions, facilitating the liberation of the amino group and further synthetic modifications (Gontcharov, Liu, & Sharpless, 1999).
Electrolyte Composition for Lithium Batteries
The compound N-methyl-(n-butyl)pyrrolidinium bis(trifluoromethanesulfonyl)imide, which shares structural similarity with tert-butyl groups and sulfonyl motifs, has been characterized as part of a ternary mixture serving as an electrolyte in Li/S cells. This mixture shows significant improvements in thermal stability and ionic conductivity, crucial for the performance and safety of lithium batteries (Shin & Cairns, 2008).
Synthesis of Sulfinyl Containing Compounds
Tert-butyl sulfoxide serves as a starting point for the synthesis of various sulfinyl-containing compounds. Activation with N-bromosuccinimide under acidic conditions allows subsequent reactions with diverse nucleophiles, leading to a wide array of sulfinic acid amides, new sulfoxides, and sulfinic acid esters. This methodology underlines the versatility of tert-butyl sulfoxide in synthesizing sulfinyl-containing compounds, which could be relevant for the synthesis or functionalization of "N1-(tert-butyl)-N2-(1,2-dihydro-5-acenaphthylenyl)-N2-(methylsulfonyl)glycinamide" (Wei & Sun, 2015).
properties
IUPAC Name |
N-tert-butyl-2-[1,2-dihydroacenaphthylen-5-yl(methylsulfonyl)amino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-19(2,3)20-17(22)12-21(25(4,23)24)16-11-10-14-9-8-13-6-5-7-15(16)18(13)14/h5-7,10-11H,8-9,12H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIRTSJFJJDQPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN(C1=CC=C2CCC3=C2C1=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-({2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)phenol](/img/structure/B4622005.png)

![5-[4-(diethylamino)phenyl]-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4622022.png)
![3-({4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4622031.png)
![ethyl 4-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B4622038.png)
![ethyl 2-[({3-[(diethylamino)carbonyl]-1-methyl-1H-pyrazol-5-yl}carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4622043.png)
![N-(2-chlorophenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4622045.png)
![3-(2-furylmethyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4622050.png)

![7-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4622062.png)
![N-(7-tert-butyl-2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B4622075.png)
![2-({3-[(2-chloro-4-nitrophenyl)thio]propanoyl}amino)benzamide](/img/structure/B4622088.png)
![2-[(5-{2-[1-(1,3-benzodioxol-5-yl)ethylidene]hydrazino}-4H-1,2,4-triazol-3-yl)thio]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4622090.png)